molecular formula C7H10N2O4 B3145927 3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid CAS No. 5860-42-4

3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid

Cat. No. B3145927
CAS RN: 5860-42-4
M. Wt: 186.17 g/mol
InChI Key: OPODDNIYLAXHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid, commonly referred to as 3-DTPP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a common building block in organic synthesis, and is widely used in the pharmaceutical, agrochemical and food industries. 3-DTPP is a versatile compound that can be used as a reactant, catalyst or intermediate in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 3-DTPP is not fully understood. It is believed to act as a competitive inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidine nucleosides such as uracil and thymine. Inhibition of DPD by 3-DTPP results in the accumulation of pyrimidine nucleosides in cells, which can lead to changes in gene expression and signal transduction pathways.
Biochemical and Physiological Effects
3-DTPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme DPD, resulting in the accumulation of pyrimidine nucleosides in cells. This can lead to changes in gene expression, signal transduction pathways, and drug metabolism. 3-DTPP has also been shown to have an anti-proliferative effect on cancer cells, as well as an anti-inflammatory effect on macrophages.

Advantages and Limitations for Lab Experiments

The use of 3-DTPP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-DTPP is a potent inhibitor of the enzyme DPD, which can lead to unexpected results in certain experiments.

Future Directions

The potential applications of 3-DTPP are vast and there are a number of future directions that can be explored. These include further research into its mechanism of action, its effects on gene expression and signal transduction pathways, and its potential therapeutic applications. Other potential applications include its use as a drug delivery system, its potential use in the synthesis of other compounds, and its potential use in the synthesis of novel drugs.

Scientific Research Applications

3-DTPP is an important compound in scientific research, as it is used in a variety of biochemical and physiological studies. It is used in studies of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It is also used in studies of gene expression and regulation, as well as in the study of signal transduction pathways. 3-DTPP is also used in studies of drug metabolism and drug interactions.

properties

IUPAC Name

3-(2,6-dioxo-1,3-diazinan-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-1-3-8-7(13)9(5)4-2-6(11)12/h1-4H2,(H,8,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPODDNIYLAXHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid
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